

3,5-Bis(benzyloxy)picolinic acid molecular weight.

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Compound of Interest

Compound Name: 3,5-Bis(benzyloxy)picolinic acid

Cat. No.: B3026500

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An In-Depth Technical Guide to the Molecular Weight and Characterization of 3,5-Bis(benzyloxy)picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of **3,5-Bis(benzyloxy)picolinic acid**, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We establish its precise molecular weight through theoretical calculations and detail the rigorous, multi-technique experimental workflows required for its empirical verification and structural confirmation. This document serves as a practical resource for researchers, outlining the causality behind analytical choices and providing self-validating protocols for characterizing this and similar complex organic molecules. Key physicochemical properties are tabulated, and standard operating procedures for mass spectrometry, NMR spectroscopy, and chromatography are presented to ensure scientific integrity and reproducibility in a research and development setting.

Introduction: The Significance of the Picolinic Acid Scaffold

Picolinic acid, a simple pyridine-2-carboxylic acid, is a foundational structure in the field of drug discovery and coordination chemistry.^{[1][2]} Its derivatives are widely recognized as "privileged"

structural motifs, frequently appearing in FDA-approved pharmaceuticals and advanced molecular materials.[3] The nitrogen atom of the pyridine ring and the adjacent carboxylic acid group create a powerful bidentate chelating system, making picolinic acid derivatives versatile ligands for a wide array of metal ions. This property is exploited in applications ranging from nutritional supplements to the development of sophisticated MRI contrast agents.[3][4]

The subject of this guide, **3,5-Bis(benzyloxy)picolinic acid** (CAS No. 1000025-93-3), is a specialized derivative featuring two bulky benzyloxy groups on the pyridine ring.[5][6][7] These substituents serve two primary purposes in rational drug design:

- **Steric Control:** They provide steric bulk that can precisely dictate the binding orientation of the molecule within a target protein's active site.
- **Protecting Groups:** The benzyl ether linkage can be strategically cleaved under specific chemical conditions (e.g., palladium-catalyzed hydrogenolysis), unmasking reactive hydroxyl groups for subsequent bioconjugation or further synthetic elaboration.[4]

Understanding the fundamental properties of this molecule, beginning with its molecular weight, is the critical first step in its application, whether for synthesizing novel anticancer agents, developing new anticonvulsants, or designing bespoke metal-organic frameworks.[8][9]

Caption: Chemical structure of **3,5-Bis(benzyloxy)picolinic acid**.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is non-negotiable for its successful application in a laboratory setting. All subsequent experimental design, from reaction stoichiometry to dosage calculations, is predicated on this foundational data. The key physicochemical properties of **3,5-Bis(benzyloxy)picolinic acid** are summarized below.

Property	Value	Source(s)
CAS Number	1000025-93-3	[5] [6] [7]
Molecular Formula	C ₂₀ H ₁₇ NO ₄	[5] [6] [10]
Average Molecular Weight	335.35 g/mol	[5] [6] [7]
Monoisotopic Mass	335.11576 u	Calculated
Synonyms	3,5-bis-benzyloxy-pyridine-2-carboxylic acid; 3,5-Bis-(Phenylmethoxy)-2-pyridinecarboxylic acid	[7] [10]
Typical Purity	>97%	[5] [7]
Appearance	Solid	[5]
Recommended Storage	2-8°C Refrigerator	[10]

Determination of Molecular Weight: A Dual Approach

The molecular weight of a compound is not merely a number; it is a primary identifier confirmed through a combination of theoretical calculation and empirical measurement. This dual approach provides a robust, self-validating system for identity confirmation.

Theoretical Calculation

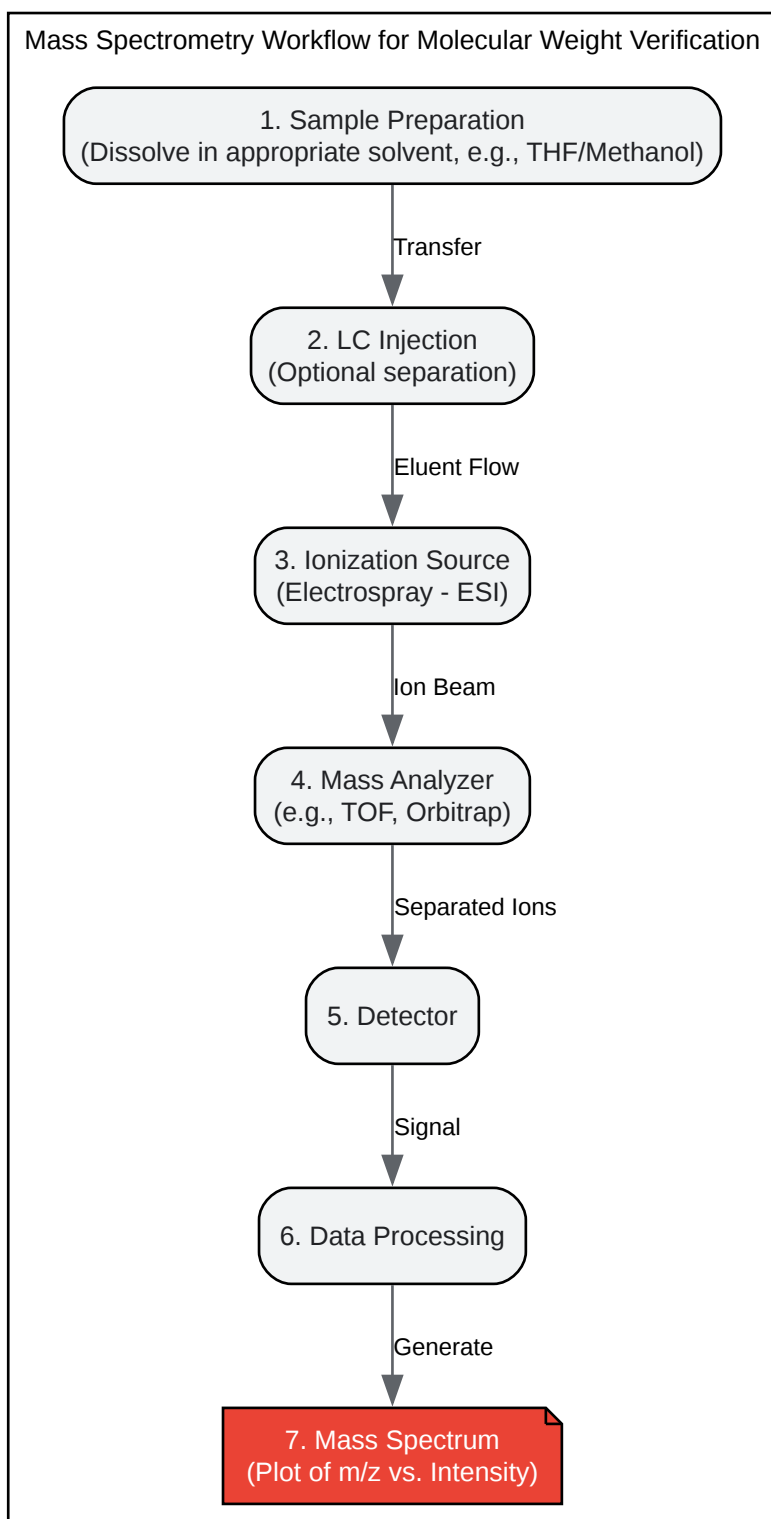
The molecular weight is derived from the molecular formula (C₂₀H₁₇NO₄) and the atomic masses of its constituent elements. It is crucial to distinguish between two values:

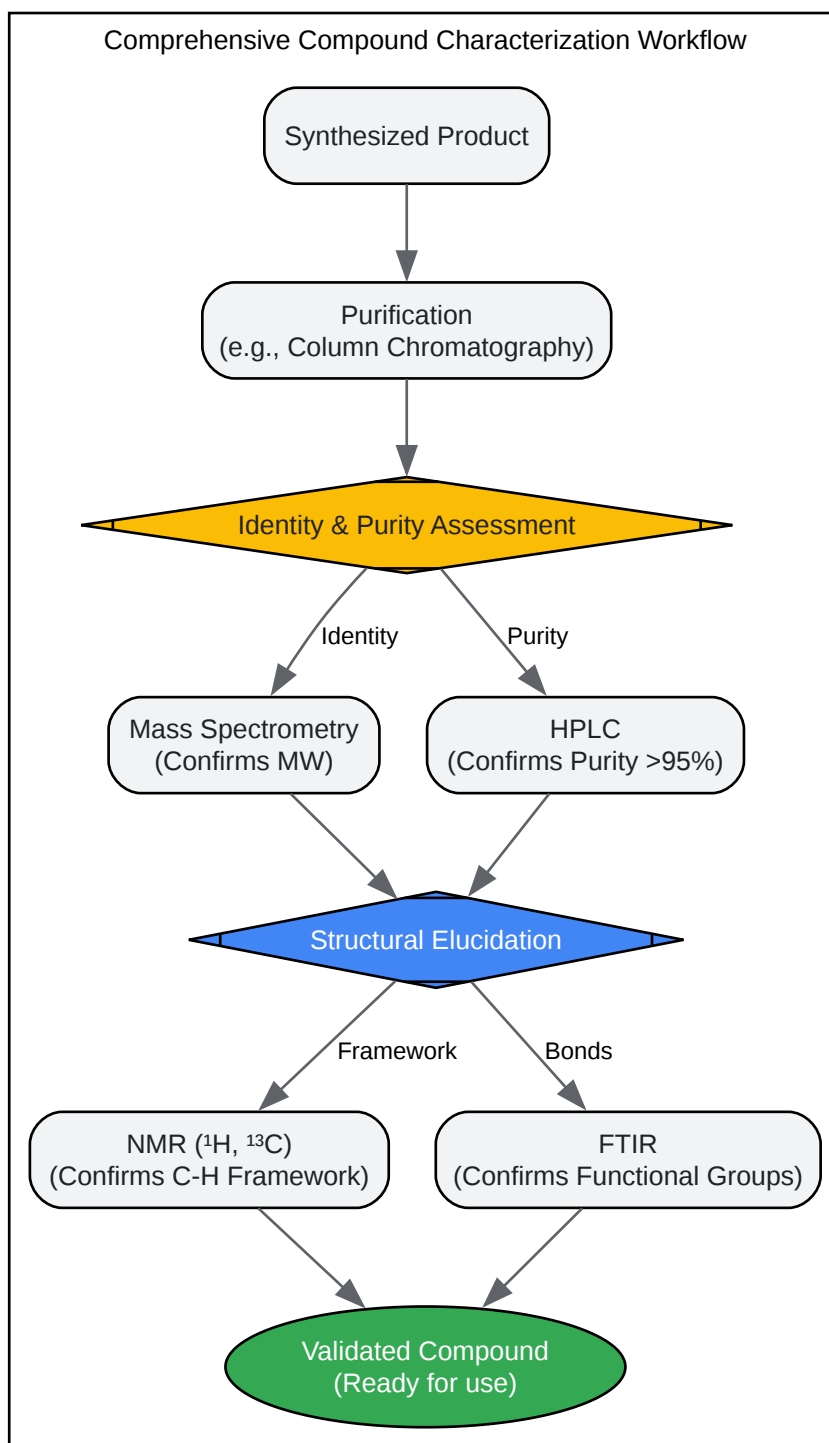
- Average Molecular Weight (335.35 g/mol): This value is calculated using the weighted average of the natural isotopic abundances of each element (e.g., Carbon ≈ 12.011 u). It is the standard value used for stoichiometric calculations in bulk chemical synthesis.
- Monoisotopic Mass (335.11576 u): This value is calculated using the exact mass of the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). This is the value of primary

importance in high-resolution mass spectrometry, as this technique is sensitive enough to resolve individual isotopic peaks.

Experimental Verification via Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for experimentally determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like **3,5-Bis(benzyloxy)picolinic acid**, Electrospray Ionization (ESI) is the preferred method due to its "soft" nature, which minimizes fragmentation and keeps the molecule intact during ionization.





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